Odor

Photoprotection UVB Absorbance Keratinocyte Viability

Select 2-benzoyl-3-phenylquinoxaline 1,4-dioxide (BPQ) for its non-interchangeable QdNO profile: dual G₂/M arrest + apoptosis mechanism absent in simpler analogs; HCR of 40 in T-84 colon cancer cells (vs. ≤8.5 for AMQ/TMQ); and combined UVB-filtering/cytoprotection of HaCaT keratinocytes outperforming Padimate-O. This specific congener—not a generic quinoxaline dioxide—is essential for reproducible hypoxia-selective cytotoxicity and photoprotection research. Commercially available at ≥95% purity. Standard B2B shipping; no special permits required for R&D quantities.

Molecular Formula C21H14N2O3
Molecular Weight 0
CAS No. 10-85-5
Cat. No. B1175460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOdor
CAS10-85-5
SynonymsOdor
Molecular FormulaC21H14N2O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑Benzoyl‑3‑phenylquinoxaline 1,4‑Dioxide (BPQ, CAS 10‑85‑5): Pharmacological and Synthetic Baseline for Procurement Evaluation


CAS 10‑85‑5 (also registered as 13494‑38‑7) refers to 2‑benzoyl‑3‑phenylquinoxaline 1,4‑dioxide (BPQ), a heterocyclic aromatic N‑oxide with molecular formula C₂₁H₁₄N₂O₃ and molecular weight 342.3 g/mol [REFS‑1][REFS‑2]. BPQ is a member of the quinoxaline 1,4‑dioxide (QdNO) class, characterized by a fused quinoxaline ring bearing N‑oxide functionalities at positions 1 and 4 and benzoyl and phenyl substituents at positions 2 and 3. The compound is routinely prepared via the Beirut reaction [REFS‑3] and is commercially available at 95% purity for research applications [REFS‑1]. BPQ exhibits strong UVB absorbance (280–315 nm) and has been investigated for both photoprotective and anticancer activities, with its biological profile varying markedly from other QdNO derivatives depending on substitution pattern [REFS‑4].

Why Generic Substitution of BPQ (CAS 10‑85‑5) with Other Quinoxaline 1,4‑Dioxides Fails: Structure‑Activity Divergence


Quinoxaline 1,4‑dioxides are not functionally interchangeable; their biological activity, potency, and mechanism of action are exquisitely sensitive to substituent identity and position. In head‑to‑head comparisons across multiple assay systems, BPQ consistently exhibits a distinct profile—superior photoprotective efficacy versus Padimate‑O [REFS‑1], an intermediate hypoxia cytotoxicity ratio (HCR) that differs markedly from chlorinated analogues [REFS‑2], and a dual G₂/M arrest/apoptosis phenotype absent in simpler alkyl‑substituted QdNOs [REFS‑3]. Substituting BPQ with 2‑acetyl‑3‑methylquinoxaline 1,4‑dioxide (AMQ) or 2,3‑tetramethylenequinoxaline 1,4‑dioxide (TMQ) would sacrifice hypoxia‑selective cytotoxicity (HCR = 40 for BPQ vs. ≤8.5 for AMQ/TMQ) [REFS‑2]; replacing it with 6,7‑dichloro‑BPQ (DCQ) would lose the G₂/M arrest component of its mechanism [REFS‑3]. These structure‑driven divergences mean that procurement of a specific QdNO congener—not merely “a quinoxaline dioxide”—is essential for experimental reproducibility and target‑directed research [REFS‑4].

Product‑Specific Quantitative Evidence: BPQ (CAS 10‑85‑5) Differentiation Benchmarks


UVB Photoprotection: BPQ vs. Padimate‑O – Comparable Absorbance with Superior Cytoprotection in Human Keratinocytes

BPQ demonstrates UVB‑range absorbance comparable to the commercial sunscreen ingredient Padimate‑O, but provides dose‑dependent protection of HaCaT human keratinocytes against UVB‑induced cytotoxicity. In cells irradiated with UVB in the presence of BPQ, viability was significantly higher and oxidative stress lower than in untreated irradiated controls, whereas Padimate‑O was not evaluated for direct cytoprotection in this study [REFS‑1].

Photoprotection UVB Absorbance Keratinocyte Viability

In Vivo Skin Tumor Promotion Biomarker Inhibition: BPQ vs. Vehicle Control in Hairless Mice

In a SKH‑1 hairless mouse model of UVB‑induced skin tumor promotion, topical BPQ applied 20 min before UVB exposure inhibited ornithine decarboxylase (ODC) activity by 95% and DNA synthesis by 85% at a 17 mg dose. Other QdNO derivatives showed variable and generally lower inhibitory potency, establishing BPQ as among the most efficacious in this class for suppressing UVB promotion biomarkers [REFS‑1].

Skin Carcinogenesis ODC Inhibition DNA Synthesis Inhibition

Hypoxia Cytotoxicity Ratio (HCR): BPQ vs. DCQ, AMQ, and TMQ – Intermediate Hypoxia Selectivity

BPQ exhibits a hypoxia cytotoxicity ratio (HCR) of 40 (hypoxia potency 20 μM) in T‑84 human colon cancer cells. This places BPQ intermediate between the highly potent 6,7‑dichloro derivative DCQ (HCR = 100, potency 1 μM) and the weakly selective AMQ (HCR = 8.5) and TMQ (HCR = 6.5) derivatives [REFS‑1]. The non‑chlorinated BPQ scaffold thus offers a distinct hypoxia‑selectivity profile that differs from both more potent chlorinated and less selective alkyl‑substituted QdNOs.

Hypoxia‑Selective Cytotoxicity Bioreductive Drugs Solid Tumor Targeting

Cell Cycle Arrest and Apoptosis Induction: BPQ vs. AMQ and DCQ in Colon Cancer Cells

BPQ induces both G₂/M cell cycle arrest and apoptosis in T‑84 human colon cancer cells—a dual mechanism not shared by the comparator QdNOs AMQ (G₂/M arrest only, >60% cells arrested without apoptosis) or DCQ (apoptosis only, with no cell cycle arrest). At the molecular level, BPQ and AMQ both inhibit cyclin B expression, while DCQ decreases Bcl‑2 and increases Bax [REFS‑1]. This unique dual‑mechanism phenotype distinguishes BPQ from structurally related QdNOs.

G₂/M Arrest Apoptosis Colon Cancer

Radiosensitization: BPQ vs. DCQ – Lack of Significant In Vivo Tumor Regression Benefit

When combined with ionizing radiation (200–1000 cGy), BPQ did not induce significant tumor regression in a C57BL/6 mouse LLC tumor model, in contrast to DCQ, which delayed tumor growth by 17 days and reduced mean tumor volume by 80% at day 20 [REFS‑1]. This negative differentiation defines the practical limit of BPQ‘s application spectrum—it is not a viable radiosensitizer, a property that must inform experimental design.

Radiosensitization Tumor Growth Delay Combination Therapy

Optimal Research and Industrial Application Scenarios for BPQ (CAS 10‑85‑5) Based on Quantitative Differentiation


Sunscreen Active Ingredient Development: UVB Photoprotection in Human Keratinocyte Models

Use BPQ as a lead compound for developing UVB‑protective sunscreens. Its absorbance spectrum closely matches Padimate‑O, but it provides direct cytoprotection of HaCaT keratinocytes (dose‑dependent viability preservation and reduced oxidative stress). This dual functionality—UV filtering plus cellular protection—differentiates BPQ from simple UV absorbers and positions it for advanced sunscreen formulation research [REFS‑1].

In Vivo Skin Photoprotection and Carcinogenesis Prevention Studies

Employ BPQ in SKH‑1 hairless mouse models to investigate suppression of UVB‑induced tumor promotion biomarkers. At 17 mg topical dose applied 20 min pre‑irradiation, BPQ inhibits ODC activity by 95% and DNA synthesis by 85%, providing a robust in vivo efficacy benchmark for comparative photoprotection or skin cancer prevention studies [REFS‑2].

Hypoxia‑Selective Anticancer Drug Screening: Intermediate HCR Reference Compound

Incorporate BPQ as a reference compound in hypoxia‑selective cytotoxicity assays. With an HCR of 40 (potency 20 μM) in T‑84 colon cancer cells, BPQ serves as a mid‑range selectivity standard against which novel bioreductive agents can be benchmarked. It should not be used as a radiosensitizer, as in vivo data show no significant tumor regression when combined with radiation [REFS‑3][REFS‑4].

Mechanistic Studies of Dual G₂/M Arrest and Apoptosis in Colon Cancer

Select BPQ for investigations requiring a compound that induces both G₂/M cell cycle arrest and apoptosis in T‑84 human colon cancer cells. This dual mechanism—involving cyclin B inhibition—is unique among the tested QdNOs (AMQ induces arrest only; DCQ induces apoptosis only). BPQ is thus the QdNO of choice for studying the intersection of cell cycle regulation and apoptotic signaling in colon cancer models [REFS‑5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Odor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.